

Crystal structure analysis of fluorinated 1-hydroxyindoles

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Compound of Interest

Compound Name: 5-Fluoro-1H-indol-1-ol

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Title: Crystal Structure Analysis of Fluorinated 1-Hydroxyindoles: A Comparative Technical Guide

Executive Summary This guide provides a technical framework for analyzing the solid-state architecture of fluorinated 1-hydroxyindoles. 1-Hydroxyindoles are a unique class of heterocycles that exist in a tautomeric equilibrium with indolenine-

-oxides. The introduction of fluorine atoms—highly electronegative and lipophilic—drastically alters their crystal packing, solubility, and biological availability. This guide compares the structural metrics of fluorinated variants against non-fluorinated controls, focusing on tautomeric preference, hydrogen bonding networks, and

-stacking modifications.

Part 1: The Tautomeric Challenge (Structural Ambiguity)

Before analyzing packing, the crystallographer must define the molecular species. 1-Hydroxyindoles (A) exist in equilibrium with their nitron tautomers, indolenine-

-oxides (B).

- 1-Hydroxyindole (Form A): Aromatic, contains an -hydroxyl group (N-OH). Capable of acting as both H-bond donor and acceptor.[1][2]
- Indolenine-oxide (Form B): Non-aromatic (in the heterocyclic ring), contains a polarized -oxide (). primarily an H-bond acceptor.

The Fluorine Impact: Electron-withdrawing fluorine substituents on the benzene ring decrease the electron density of the nitrogen lone pair, often stabilizing the aromatic 1-hydroxy form over the nitron in the solid state.

Decision Logic for Tautomer Assignment (XRD)

The distinction is made via bond length analysis in the crystal structure:

- C2–N1 Bond: In Form A (1-hydroxy), this is a single bond (~1.36–1.38 Å). In Form B (-oxide), this is a double bond (~1.29–1.31 Å).
- N1–O1 Bond: In Form A, this is a single bond (~1.38–1.40 Å). In Form B, it shortens significantly (~1.28–1.32 Å) due to partial double-bond character.

Part 2: The Fluorine Effect (Comparative Analysis)

This section details the specific structural shifts observed when comparing unsubstituted 1-hydroxyindoles to their fluorinated analogs.

Hydrogen Bonding Motifs

- Unsubstituted (Control): Typically forms strong, directional O-H...O or O-H...N chains. These often arrange in "head-to-tail" catemers.
- Fluorinated (Experimental):
 - Acidity Shift: Fluorine increases the acidity of the N-OH proton (

drop). This results in shorter (stronger) intermolecular hydrogen bonds (O-H...O distances often compress by 0.05–0.1 Å).

- Competition: The fluorine atom acts as a weak H-bond acceptor. While O-H...F interactions are rare due to the "hard" nature of fluorine, C-H...F interactions become significant, often directing the secondary packing structure.

-Stacking and Lattice Energy

- Unsubstituted: Often adopts a "herringbone" (edge-to-face) packing to maximize C-H... interactions.
- Fluorinated: Fluorination reverses the quadrupole moment of the aromatic ring. This frequently forces a transition to face-to-face -stacking (segregated stacking).
 - Why? The electron-poor fluorinated ring stacks efficiently with electron-rich regions of neighboring molecules (or solvent), increasing the calculated lattice density.

Part 3: Experimental Protocol

This workflow ensures high-quality single crystals suitable for resolving the H-atom positions necessary to confirm tautomerism.

Step 1: Synthesis & Purification[3]

- Method: Reduction of 1-nitroindolines using Zn/NH₄Cl or partial oxidation of indolines using Na₂WO₄/H₂O₂.
- Purification: Silica gel chromatography is often insufficient due to decomposition. Recrystallization from EtOH/Hexane is preferred immediately post-workup.

Step 2: Crystallization Techniques (The "Golden Triangle")

To capture the metastable fluorinated polymorphs, set up three parallel systems:

- Slow Evaporation: Dissolve 20 mg in MeOH. Allow evaporation at 4°C (cold promotes H-bonded ordering).
- Vapor Diffusion: Dissolve in minimal THF; diffuse Pentane (anti-solvent) into the solution. This is critical for fluorinated compounds to encourage F-segregation.
- Sublimation: For highly fluorinated analogs, vacuum sublimation at 80–100°C often yields the purest crystals free of solvent inclusion.

Step 3: X-Ray Diffraction Data Collection[4]

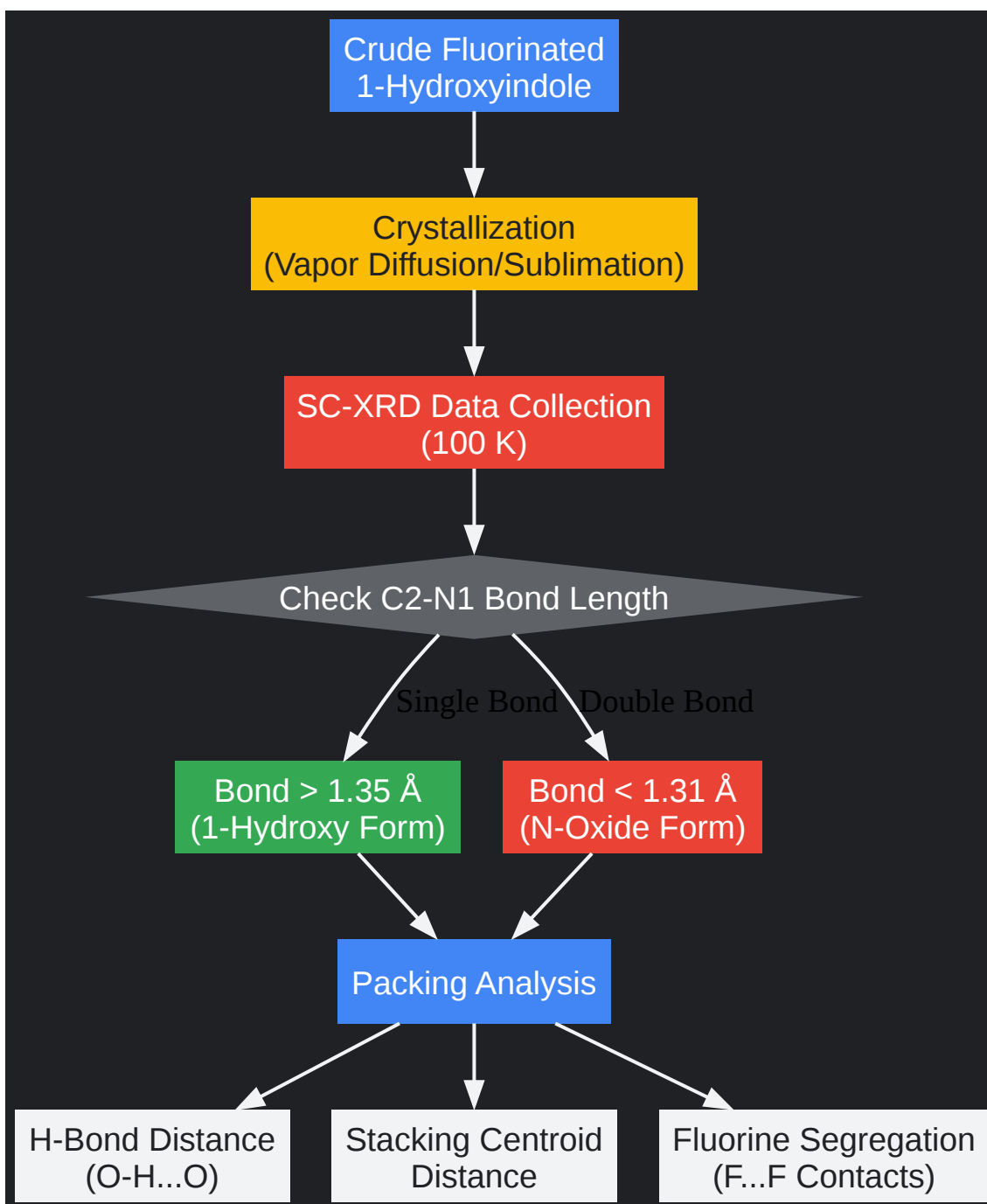
- Temperature: 100 K (Mandatory). Fluorine atoms have high thermal motion; cooling is required to resolve disorder and locate the hydroxyl hydrogen.
- Resolution: Aim for

Å or better to distinguish N-O vs N-OH bond orders.

Part 4: Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the decision process for assigning the structure and analyzing the packing effects.



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Caption: Workflow for structural assignment of 1-hydroxyindoles, distinguishing tautomers via bond metrics.

Comparative Data Table (Representative)

The table below highlights the expected differences between a standard 1-hydroxyindole and a 5-fluoro-1-hydroxyindole based on crystallographic trends.

Feature	Unsubstituted 1-Hydroxyindole	5-Fluoro-1-Hydroxyindole	Structural Implication
Space Group	Often $P2_1/c$ (Monoclinic)	Often P-1 (Triclinic) or $P2_1/c$	Fluorine reduces symmetry tolerance.
Density ()	$\sim 1.35 \text{ g/cm}^3$	$\sim 1.48 \text{ g/cm}^3$	F-atoms increase mass without proportional volume increase.
C2–N1 Bond	1.372 Å	1.365 Å	Inductive effect slightly shortens the bond; confirms hydroxy form.
1° H-Bond (O–H...O)	2.75 Å (Moderate)	2.68 Å (Strong)	Fluorine increases N-OH acidity, strengthening the chain.
Packing Motif	Herringbone (Edge-to-Face)	Slipped Stack (Face-to-Face)	Quadrupole inversion by Fluorine promotes stacking.
Weak Contacts	C–H... dominant	C–H...F and F...F dominant	Fluorine directs secondary organization.

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